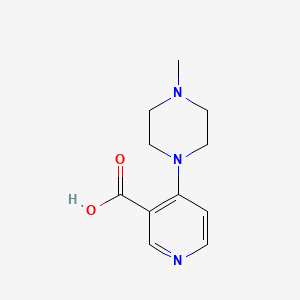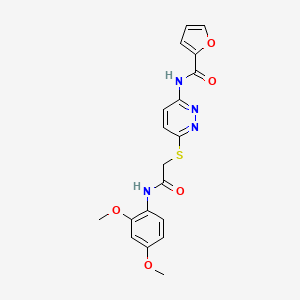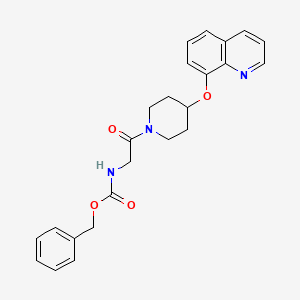
Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate” is a chemical compound with the molecular formula C24H25N3O4 . It is related to piperidones, which are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2-(quinoline-8-yl) 3-methylbenzaldehydes and 1-naphthaldehydes is described. The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs), generally reaching high conversions and excellent enantiomeric excesses .Molecular Structure Analysis
The molecular structure of this compound involves a benzyl group attached to a carbamate group, which is in turn attached to a piperidine ring. The piperidine ring is substituted with a quinoline group via an ether linkage .Applications De Recherche Scientifique
Gold(I)-Catalyzed Intramolecular Hydrofunctionalization
The gold(I)-catalyzed intramolecular hydrofunctionalization of N-allenyl carbamates, including compounds structurally related to "Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate," demonstrates significant versatility. This process effectively forms piperidine derivatives through the hydroamination of N-allenyl carbamates. Additionally, hydroalkoxylation and hydroarylation processes form oxygen heterocycles and vinyl tetrahydrocarbazoles, respectively, showcasing the compound's potential in synthesizing complex heterocyclic structures with high exo-selectivity (Zhang et al., 2006).
Catalyst-Free Synthesis of Substituted Carbamates
A catalyst-free approach for synthesizing N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from corresponding N-hetaryl ureas and alcohols highlights an environmentally friendly method relevant to compounds similar to "this compound." This technique yields a wide array of substituted carbamates featuring various functional groups, proving its utility in preparing complex organic molecules (Kasatkina et al., 2021).
Synthesis and Antimicrobial Evaluation of Fluoroquinolone Derivatives
The synthesis and evaluation of fluoroquinolone derivatives, structurally akin to "this compound," for antimicrobial activities provide insights into the compound's potential application in developing new antibacterial and antifungal agents. These derivatives exhibit promising in vitro antimicrobial activities, underlining the broader implications of related compounds in medicinal chemistry (Srinivasan et al., 2010).
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist
The development of THRX-198321, which combines a muscarinic acetylcholine receptor antagonist and a β2-adrenoceptor agonist within a single molecule, showcases the intricate molecular design possible with compounds related to "this compound." This dual-action molecule exhibits high affinity and potent activity at both receptors, demonstrating the potential for complex therapeutic agents (Steinfeld et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-22(16-26-24(29)30-17-18-6-2-1-3-7-18)27-14-11-20(12-15-27)31-21-10-4-8-19-9-5-13-25-23(19)21/h1-10,13,20H,11-12,14-17H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKGQRNFDDBBKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide](/img/structure/B2366053.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)
![2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2366055.png)


![5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2366062.png)
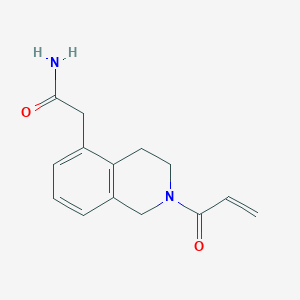
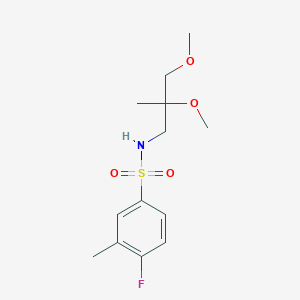

![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)

